molecular formula C39H56ClN3O10S2 B2878631 DM4-Sme

DM4-Sme

Cat. No.: B2878631
M. Wt: 826.5 g/mol
InChI Key: LTLNAIFGVAUBEJ-SIDGEOBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM4-SMe is a cytotoxic component of antibody-drug conjugates and a metabolite of antibody-maytansin conjugates and tubulin inhibitors. It can be stabilized by disulfide bonds or thioether bonds, which bind to the antibody. This compound is known for its potent inhibitory effect on tubulin, making it a valuable tool in cancer research .

Mechanism of Action

Target of Action

DM4-Sme, a metabolite of antibody-maytansin conjugates (AMCs), primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .

Mode of Action

This compound acts as a tubulin inhibitor . It binds to tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation and function of the mitotic spindle during cell division, leading to cell cycle arrest and ultimately cell death . This compound can be linked to an antibody through a disulfide bond or a stable thioether bond, allowing it to specifically target cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the dynamic instability of microtubules, which is essential for their function in cell division . This leads to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

ADCs are designed to selectively deliver the cytotoxic drug to tumor tissues, sparing normal tissues, thereby improving its therapeutic window .

Result of Action

The molecular effect of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics . On a cellular level, this leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This compound has been shown to inhibit KB cells with an IC50 of 0.026 nM, indicating its potent cytotoxicity .

Action Environment

The action, efficacy, and stability of this compound, like other ADCs, can be influenced by various environmental factors. These can include the characteristics of the tumor microenvironment, the expression level of the target antigen on cancer cells, and the presence of competing substrates

Biochemical Analysis

Biochemical Properties

DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

DM4-SMe is synthesized through a series of chemical reactions involving the modification of maytansine derivativesThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then stabilized and stored under specific conditions to maintain its activity .

Chemical Reactions Analysis

Types of Reactions

DM4-SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified derivatives of this compound with altered biological activity and stability. These products are often used in further research to explore new therapeutic applications .

Scientific Research Applications

DM4-SMe has a wide range of scientific research applications, including:

Comparison with Similar Compounds

DM4-SMe is compared with other similar compounds, such as:

    DM1: Another maytansine derivative used in antibody-drug conjugates. This compound has a thiomethyl group, which provides different stability and reactivity compared to DM1.

    Maytansine: The parent compound from which this compound is derived.

List of Similar Compounds

  • DM1
  • Maytansine
  • S-methyl-DM1
  • S-methyl-DM4

This compound’s unique chemical structure and potent biological activity make it a valuable compound in scientific research and therapeutic development.

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLNAIFGVAUBEJ-SIDGEOBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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